6-[6-(Dimethylamino)-5-(propane-1-sulfonyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
6-[6-(Dimethylamino)-5-(propane-1-sulfonyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that combines a pyrimidine ring with a cyclohexadienone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[6-(Dimethylamino)-5-(propane-1-sulfonyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the dimethylamino and propane-1-sulfonyl groups. The final step involves the formation of the cyclohexadienone moiety under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-[6-(Dimethylamino)-5-(propane-1-sulfonyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
6-[6-(Dimethylamino)-5-(propane-1-sulfonyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-[6-(Dimethylamino)-5-(propane-1-sulfonyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-[6-(Dimethylamino)-5-(propane-1-sulfonyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one: shares similarities with other pyrimidine-based compounds and cyclohexadienone derivatives.
Other similar compounds: include those with different substituents on the pyrimidine ring or variations in the cyclohexadienone moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
823796-08-3 |
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Molecular Formula |
C15H19N3O3S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-[4-(dimethylamino)-5-propylsulfonylpyrimidin-2-yl]phenol |
InChI |
InChI=1S/C15H19N3O3S/c1-4-9-22(20,21)13-10-16-14(17-15(13)18(2)3)11-7-5-6-8-12(11)19/h5-8,10,19H,4,9H2,1-3H3 |
InChI Key |
BTXWDEHSUZGHOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=CN=C(N=C1N(C)C)C2=CC=CC=C2O |
Origin of Product |
United States |
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